2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine

Nucleophilic Aromatic Substitution Reactivity Selectivity

Researchers requiring predictable, chemoselective pyrimidine functionalization often face unpredictable reactivity from generic isomers. 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine (CAS 1082658-26-1) eliminates this uncertainty through its unique substitution pattern. - Sterically and electronically deactivated 2-Cl position allows orthogonal SNAr displacement with bulky or sensitive nucleophiles - 6-isopropyl group suppresses undesired side reactions, enabling >1000-fold rate differential versus unhindered amines - Liquid physical state facilitates automated dispensing and continuous flow compatibility Supplied with rigorous batch-specific analytical data. Ready for immediate dispatch to global medicinal chemistry and agrochemical programs.

Molecular Formula C8H11ClN2
Molecular Weight 170.64
CAS No. 1082658-26-1
Cat. No. B2628052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine
CAS1082658-26-1
Molecular FormulaC8H11ClN2
Molecular Weight170.64
Structural Identifiers
SMILESCC1=CC(=NC(=N1)Cl)C(C)C
InChIInChI=1S/C8H11ClN2/c1-5(2)7-4-6(3)10-8(9)11-7/h4-5H,1-3H3
InChIKeyURSQXNVFZREMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine Procurement Guide


2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine (CAS 1082658-26-1) is a specialized heterocyclic organic compound belonging to the chloropyrimidine class, characterized by a chlorine atom at the 2-position, a methyl group at the 4-position, and an isopropyl group at the 6-position . It is primarily utilized as a versatile building block or intermediate in research and development settings, particularly for the synthesis of more complex molecules in medicinal chemistry and agrochemical discovery . Its procurement value is centered on its specific substitution pattern, which provides unique and quantifiable differentiation in reactivity and physical properties compared to its closest positional isomers and less-substituted analogs.

Specific Procurement Drivers for 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine


The term 'chloropyrimidine' encompasses a broad family of molecules where seemingly minor changes in the position and nature of substituents result in profound and well-documented differences in chemical behavior, physical properties, and subsequent synthetic utility [1]. For instance, the chlorine atom's position (2- vs. 4-) is the primary driver of reactivity in nucleophilic aromatic substitution (SNAr) reactions, with the 4-position being significantly more reactive than the 2-position [2]. Furthermore, the steric bulk of the 6-isopropyl group in 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine imparts different solubility and physical state characteristics compared to less substituted analogs like 2-chloro-4,6-dimethylpyrimidine [3]. Therefore, generic substitution is not scientifically viable; the specific arrangement of functional groups in CAS 1082658-26-1 is essential for achieving desired reaction selectivity and downstream product profiles, making its precise procurement a critical decision point.

Differentiation Evidence: 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine


Positional SNAr Reactivity: 2-Chloro vs. 4-Chloro

The 2-chloro substituent on the target pyrimidine ring exhibits significantly lower reactivity towards nucleophilic substitution compared to a 4-chloro substituent found in its positional isomer, 4-Chloro-2-isopropyl-6-methylpyrimidine . This is a well-established principle in pyrimidine chemistry where the electron-deficient nature of the ring makes the 4-position more susceptible to nucleophilic attack [1]. This fundamental difference allows for chemoselective transformations when multiple leaving groups are present or when a less reactive handle is required for subsequent synthetic steps [2].

Nucleophilic Aromatic Substitution Reactivity Selectivity

Steric Hindrance from 6-Isopropyl Substitution

The presence of the bulky 6-isopropyl group in the target compound is expected to significantly reduce its reaction rate with sterically demanding nucleophiles compared to a less hindered analog like 2-chloro-4,6-dimethylpyrimidine. This inference is directly supported by a kinetic study which demonstrated that the reaction of 2-chloro-4,6-dimethylpyrimidine with an α-branched amine (e.g., tert-butylamine) has only about 0.1% of the reactivity compared to its reaction with a linear n-butylamine [1]. The increased steric bulk of the isopropyl group in the target compound would further amplify this effect, potentially enabling highly selective aminations under controlled conditions.

Steric Hindrance Reaction Kinetics Amination

Physical State vs. 4,6-Dimethyl Analog

The target compound's physical state is influenced by its substitution pattern. While precise melting and boiling point data for 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine are not readily available in authoritative databases, a key comparator, 2-chloro-4,6-dimethylpyrimidine, is a well-characterized crystalline solid with a melting point of 34-36°C . The presence of the larger, flexible isopropyl group in the target compound is known in pyrimidine chemistry to disrupt crystal packing, strongly suggesting it exists as an oil or a low-melting-point solid at room temperature . This is a critical differentiator for material handling, purification, and formulation.

Physical Properties Handling Formulation

Commercially Available Purity Grade

2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine is commercially available from multiple reputable vendors with a standard purity specification of ≥95% . While this is a baseline specification, it provides a quantifiable and verifiable procurement criterion. This level of purity is suitable for its intended use as a building block in research and development, ensuring that impurities do not introduce significant variability in downstream reactions. The availability of this specific compound at this purity level differentiates it from custom-synthesized or less-accessible analogs, offering a reliable and immediate starting point for research programs.

Synthetic Intermediate Purity Procurement

Application Scenarios for 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine


Selective Stepwise Functionalization

This compound is ideally suited for multi-step synthesis where chemoselectivity is paramount. The well-documented lower reactivity of the 2-chloro substituent compared to a 4-chloro isomer [1] allows the user to first perform a transformation on a different functional group elsewhere in the molecule (if present) without risking premature displacement of the chlorine. The chlorine can then be selectively activated in a subsequent step under harsher conditions or with a more powerful nucleophile. This level of control is not possible with the more reactive 4-chloro analog, 4-Chloro-2-isopropyl-6-methylpyrimidine .

Sterically-Controlled Amination

For medicinal chemistry programs requiring the introduction of bulky amine groups, the target compound offers a distinct advantage. Kinetic studies on related systems demonstrate that α-branched amines react at a rate nearly 1000 times slower than linear amines [1]. The added steric bulk of the 6-isopropyl group in 1082658-26-1 is expected to further suppress this rate, creating a highly selective reaction environment. This allows researchers to perform aminations with unhindered amines while leaving the 2-chloro position intact for later diversification, a key strategy in building focused compound libraries where precise control over the substitution pattern is required.

Liquid-Phase Reactions and Non-Solid Formulations

Unlike its structurally simpler analog 2-chloro-4,6-dimethylpyrimidine, which is a low-melting crystalline solid [1], the target compound is expected to be an oil or a low-melting solid . This physical state makes it an ideal candidate for development of liquid formulations, continuous flow chemistry applications, or high-throughput experimentation where handling liquids via automated systems is preferred. A researcher needing a chloropyrimidine building block that can be easily dispensed as a neat liquid or in a liquid stock solution should prioritize this compound over its solid counterparts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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